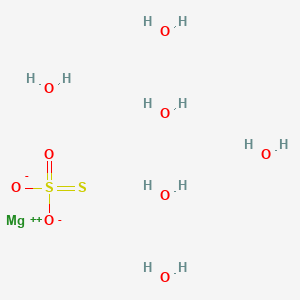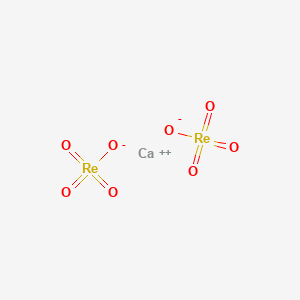
Magnesium thiosulfate hexahydrate
概要
説明
Magnesium thiosulfate hexahydrate is a useful research compound. Its molecular formula is H12MgO9S2 and its molecular weight is 244.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Oxidation of α-Amino Acid Esters : Magnesium bis(monoperoxyphthalate) hexahydrate (MMPP) has been effective in the oxidation of various α-amino acid esters to α-oximino acid esters. This process is completed under mild conditions, indicating potential applications in organic synthesis and pharmaceuticals (Wu et al., 2010).
Flue Gas Desulfurization Process : In a novel magnesium-based wet flue gas desulfurization process, sodium thiosulfate is used to inhibit the oxidation of desulfurization byproduct. This process is particularly suitable for low SO2 concentration flue gases (Shen et al., 2013).
Piezoelectric Crystal Detection : Magnesium thiosulfate can convert hydrogen chloride to sulfur dioxide, which then reduces mercurous ion to free mercury. This reaction sequence is detected using a piezoelectric crystal detector, suggesting potential applications in gas detection and environmental monitoring (Hahn et al., 1989).
Prevention of Hypomagnesemia : The intravenous administration of sodium thiosulfate might be responsible for a low incidence of hypomagnesemia in patients receiving high-dose intracavitary cisplatin. This suggests a role in medical treatments to manage electrolyte imbalances (Markman et al., 1986).
Regenerative Medicine : Magnesium degradation's effects on human embryonic stem cells (hESCs) proliferation and pluripotency were investigated. This study suggests that magnesium-based implants or scaffolds could be promising in regenerative medicine, provided their degradation rate is moderate (Nguyen et al., 2013).
Chromoendoscopy : Sodium thiosulfate solution spray was found to be effective in relieving irritation caused by Lugol's stain in chromoendoscopy, a technique used in medical diagnostics (Kondo et al., 2001).
Orthopedic Applications : Magnesium and its alloys have been extensively researched for orthopedic applications, showing advantages over traditional materials like stainless steel and titanium. This includes strategies to improve the mechanical and degradation performance of these alloys (Radha & Sreekanth, 2017).
Biodegradable Magnesium Alloys : The development of polymeric coatings on biodegradable magnesium alloys for improved corrosion resistance and biocompatibility in medical implants is an area of active research (Li et al., 2018).
Synthesis and Application of Magnesium Compounds : A comprehensive review of methods for synthesizing magnesium hydroxide and magnesium oxide, their properties, and applications in various fields, including their use as flame retardants and adsorbents, highlights the versatility of magnesium compounds (Pilarska et al., 2017).
Energy Storage Systems : Studies on magnesium nitrate hexahydrate and magnesium chloride hexahydrate mixture for heat charge/discharge in latent heat storage systems suggest applications in energy storage, particularly in utilizing urban waste heat (Nagano et al., 2004).
Safety and Hazards
将来の方向性
While Magnesium thiosulfate hexahydrate is primarily used as a micronutrient in fertilizers, its potential applications extend well beyond this domain. It finds application in the removal of heavy metals from wastewater . It is also used in the fixation process of traditional film photography . There are ongoing efforts to investigate its potential in medical treatments, particularly in cancer therapeutics .
作用機序
Target of Action
It is known that magnesium compounds often interact with various enzymes and proteins in the body, playing crucial roles in numerous biochemical reactions .
Mode of Action
It is known that magnesium ions can interact with negatively charged particles in the body, such as nucleotides and phosphate groups, influencing various biochemical reactions .
Biochemical Pathways
Thiosulfates are known to serve as sulfur donors in reactions catalyzed by the enzyme rhodanese, enhancing the endogenous detoxification of cyanide .
Pharmacokinetics
It is known that magnesium compounds are generally well-absorbed in the gut and distributed throughout the body, particularly in bone and muscle tissue .
Result of Action
It is known that magnesium plays a crucial role in maintaining normal nerve and muscle function, supporting a healthy immune system, keeping the heartbeat steady, and helping bones remain strong .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Magnesium thiosulfate hexahydrate. For instance, its solubility in water suggests that it may be mobile in the environment due to its water solubility and may spread in water systems . Furthermore, its crystalline form can lose water at 170°C, forming a trihydrate .
生化学分析
Biochemical Properties
The biochemical properties of Magnesium thiosulfate hexahydrate are not well-studied. Magnesium, a component of this compound, plays a significant role in many biochemical reactions. It serves as a cofactor for many enzymes and is involved in protein synthesis, muscle and nerve function, blood glucose control, and blood pressure regulation .
Cellular Effects
The cellular effects of this compound are not well-documented. Magnesium, a component of this compound, is known to have various effects on cells. It is involved in several cellular processes, including DNA replication, transcription, and translation, and it plays a critical role in the active transport of calcium and potassium ions across cell membranes, a process that is important for nerve impulse conduction, muscle contraction, and normal heart rhythm .
Molecular Mechanism
The molecular mechanism of action of this compound is not well-understood. Magnesium, a component of this compound, is known to interact with many biomolecules. It serves as a cofactor for a variety of enzymes, influencing a wide range of biochemical reactions, including those involved in the metabolism of carbohydrates and lipids, protein synthesis, and nucleic acid synthesis .
Temporal Effects in Laboratory Settings
It is known that this compound is soluble in water , which suggests that it could be readily absorbed and distributed in biological systems
Dosage Effects in Animal Models
Magnesium, a component of this compound, is known to be essential for the normal functioning of cells, nerves, muscles, bones, and the heart in animals
Metabolic Pathways
Magnesium, a component of this compound, is known to be involved in more than 300 metabolic reactions . It is a cofactor in enzymatic reactions, including those involved in energy metabolism and protein synthesis .
Transport and Distribution
Magnesium, a component of this compound, is known to be actively transported across cell membranes and distributed throughout the body .
Subcellular Localization
Magnesium, a component of this compound, is known to be present in all cell compartments, including the cytoplasm, mitochondria, and nucleus, where it plays various roles in cellular processes .
特性
IUPAC Name |
magnesium;dioxido-oxo-sulfanylidene-λ6-sulfane;hexahydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Mg.H2O3S2.6H2O/c;1-5(2,3)4;;;;;;/h;(H2,1,2,3,4);6*1H2/q+2;;;;;;;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQDMJJVHDPDPHO-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.O.O.O.O.[O-]S(=O)(=S)[O-].[Mg+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H12MgO9S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30158725 | |
| Record name | Magnesium thiosulfate hexahydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30158725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13446-30-5 | |
| Record name | Magnesium thiosulfate hexahydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013446305 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Magnesium thiosulfate hexahydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30158725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MAGNESIUMTHIOSULFAT HEXAHYDRATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MAGNESIUM THIOSULFATE HEXAHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/59481J5EHA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Benzoxazolium, 3-ethyl-2-[3-(3-ethyl-2(3H)-benzoxazolylidene)-2-methyl-1-propen-1-yl]-, iodide (1:1)](/img/structure/B79919.png)












